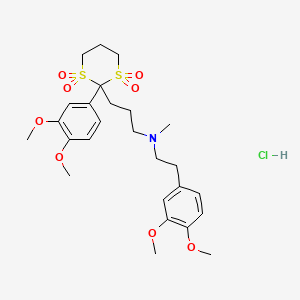

Tiapamil hydrochloride

Description

Historical Perspectives and Early Research on Calcium Antagonism

The concept of calcium antagonism emerged in the 1960s with the understanding that certain compounds could mimic the cardiac effects of calcium withdrawal. nih.gov This early research demonstrated that these agents could reduce the heart's use of high-energy phosphates, contractile force, and oxygen demand without significantly affecting the sodium-dependent action potential. nih.gov This discovery of a new principle of action for coronary drugs led to the identification of several "calcium antagonists," including verapamil (B1683045) and nifedipine. nih.gov These compounds were found to specifically inhibit the slow transmembrane influx of calcium ions, a mechanism that underpins their therapeutic effects. nih.govnih.gov The initial studies on drugs like cinnarizine (B98889) and lidoflazine (B1675316) showed that they could dose-dependently reduce calcium-evoked contractions in arteries, and this effect could be countered by increasing the calcium concentration, solidifying the concept of calcium antagonism. nih.gov

Classification within Calcium Channel Blockers: Phenylalkylamine Derivative Research

Calcium channel blockers are a heterogeneous group of drugs, structurally and in their selectivity for different tissues. nih.govcvpharmacology.com They are broadly classified into major chemical classes, including dihydropyridines, benzothiazepines, and phenylalkylamines. nih.govderangedphysiology.com Tiapamil (B1196470) is classified as a phenylalkylamine derivative, a group that also includes verapamil and gallopamil. nih.govthoracickey.comnih.gov Phenylalkylamines are characterized by two aromatic rings connected by a flexible chain. nih.govnih.gov Research into the structure-activity relationships of phenylalkylamines has shown the importance of certain chemical features for their activity. nih.gov While many potent phenylalkylamines possess a nitrile group, active compounds like tiapamil lack this feature but have other nucleophilic atoms in similar positions. nih.govresearchgate.net

Table 1: Chemical Properties of Tiapamil Hydrochloride

| Property | Value |

|---|---|

| IUPAC Name | 2-(3,4-Dimethoxyphenyl)-2-(3-{[2-(3,4-dimethoxyphenyl)ethyl]methylamino}propyl)-1λ6,3λ6-dithiane-1,1,3,3-tetrone |

| Molecular Formula | C26H37NO8S2.HCl.H2O |

| Molar Mass | 610.18 g/mol |

Source: wikipedia.orggenome.jp

Comparative Research Rationale: Differentiating Pharmacological Profiles from Analogous Compounds (e.g., Verapamil)

The rationale for comparing tiapamil to its analogue, verapamil, stems from the need to understand the nuanced differences in their pharmacological profiles, despite their structural similarities. wikipedia.orgoup.com Verapamil, the prototype phenylalkylamine, affects both cardiac and vascular tissues. nih.govcvpharmacology.com Research has sought to develop new calcium channel blockers with greater selectivity and potentially improved therapeutic profiles. nih.gov

Comparative studies have revealed that while both tiapamil and verapamil are calcium channel blockers, they exhibit different effects on various physiological parameters. For instance, research suggests that tiapamil may treat arrhythmic conditions with fewer of the hypotensive, negative inotropic (decreasing the force of heart contractions), and negative chronotropic (decreasing heart rate) side effects associated with verapamil. wikipedia.org Studies in animal models have directly compared the effects of tiapamil and verapamil, showing differences in their impact on left ventricular function during myocardial ischemia. ahajournals.org The primary goal of this comparative research is to identify compounds with a more favorable balance of efficacy and side effects for specific cardiovascular conditions. wikipedia.orgoup.com

Table 2: Comparative Pharmacological Profile of Tiapamil and Verapamil

| Feature | Tiapamil | Verapamil |

|---|---|---|

| Primary Class | Phenylalkylamine Calcium Channel Blocker | Phenylalkylamine Calcium Channel Blocker |

| Mechanism of Action | Blocks slow calcium channels | Blocks L-type calcium channels |

| Myocardial Selectivity | Exhibits properties for treating ventricular arrhythmias | Relatively selective for the myocardium |

| Hemodynamic Effects | Reduces afterload and heart rate, may improve diastolic compliance | Reduces myocardial oxygen demand, causes vasodilation |

| Comparative Research Focus | Aims to mitigate side effects seen with Verapamil, such as hypotensive and negative inotropic effects | Serves as the prototype for comparison due to its well-characterized profile |

Source: wikipedia.orgmedchemexpress.comcvpharmacology.comahajournals.orgpatsnap.com

Structure

3D Structure of Parent

Properties

Molecular Formula |

C26H38ClNO8S2 |

|---|---|

Molecular Weight |

592.2 g/mol |

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[2-(3,4-dimethoxyphenyl)-1,1,3,3-tetraoxo-1,3-dithian-2-yl]-N-methylpropan-1-amine;hydrochloride |

InChI |

InChI=1S/C26H37NO8S2.ClH/c1-27(15-12-20-8-10-22(32-2)24(18-20)34-4)14-6-13-26(36(28,29)16-7-17-37(26,30)31)21-9-11-23(33-3)25(19-21)35-5;/h8-11,18-19H,6-7,12-17H2,1-5H3;1H |

InChI Key |

FEEDFNKRGAKOFI-UHFFFAOYSA-N |

SMILES |

CN(CCCC1(S(=O)(=O)CCCS1(=O)=O)C2=CC(=C(C=C2)OC)OC)CCC3=CC(=C(C=C3)OC)OC.Cl |

Canonical SMILES |

CN(CCCC1(S(=O)(=O)CCCS1(=O)=O)C2=CC(=C(C=C2)OC)OC)CCC3=CC(=C(C=C3)OC)OC.Cl |

Origin of Product |

United States |

Molecular Pharmacology and Mechanism of Action of Tiapamil Hydrochloride

Elucidation of Calcium Channel Antagonistic Mechanisms

Tiapamil's role as a calcium antagonist has been demonstrated through various experimental models. nih.gov It exhibits inhibitory effects on calcium-dependent processes in both vascular smooth muscle and cardiac muscle. nih.gov

Direct Inhibition of Voltage-Operated Calcium Channels (VOCs)

Tiapamil (B1196470) directly inhibits voltage-operated calcium channels (VOCs), which are crucial for the influx of calcium ions into cells upon membrane depolarization. In isolated, potassium-depolarized preparations of various arteries, including rat renal artery, dog coronary artery, and rabbit main pulmonary artery, Tiapamil produced a concentration-dependent inhibition of calcium-induced contractions. nih.gov This inhibitory action is a hallmark of calcium channel antagonists and underscores Tiapamil's direct effect on these channels. Furthermore, in the rabbit main pulmonary artery, Tiapamil was shown to reduce the influx of 45Ca into vascular smooth muscle cells that were depolarized with potassium. nih.gov

Modulation of Slow Inward Calcium Currents

The electrophysiological effects of Tiapamil include the modulation of slow inward calcium currents (ICa), which are critical for the plateau phase of the cardiac action potential and for the contractile function of cardiac and smooth muscle cells. wikipedia.org In isolated smooth muscle cells from the guinea-pig urinary bladder, Tiapamil was found to reduce the calcium inward current at concentrations ranging from a threshold of 1 microM to a complete block at 0.5 mM. nih.gov

The blocking effect of Tiapamil on these currents is "use-dependent," meaning the block becomes more pronounced with repetitive depolarizations. nih.gov This "conditioned block" develops more rapidly and to a greater extent with increased stimulation frequency and at more positive membrane holding potentials. nih.gov This suggests that Tiapamil's interaction with the calcium channel is influenced by the conformational state of the channel, a characteristic explained by the 'modulated receptor hypothesis'. nih.gov Additionally, in partially depolarized guinea-pig papillary muscles, Tiapamil inhibited the slow, calcium-mediated action potentials that were induced by electrical stimulation in the presence of isoprenaline. nih.gov

Interaction with Specific Ion Channel Subtypes

Tiapamil's pharmacological profile is further defined by its interaction with specific subtypes of ion channels, particularly the L-type calcium channels, and its differential effects on various muscle tissues.

Research on L-type Calcium Channel (CACNA1-L) Binding and Functional Modulation

Tiapamil hydrochloride is known to target the L-type calcium channel (CACNA1-L). genome.jp L-type calcium channels are prevalent in cardiac and smooth muscle cells and play a pivotal role in excitation-contraction coupling. wikipedia.org Tiapamil's therapeutic effects as an antiarrhythmic and antihypertensive agent are largely attributed to its modulation of these channels. wikipedia.orgbiocat.com The blockade of L-type calcium channels by phenylalkylamines like Tiapamil can decrease impulse conduction through the atrioventricular (AV) node, which is beneficial in managing certain cardiac arrhythmias. wikipedia.org

Studies on Differential Potency Across Vascular and Cardiac Muscle Calcium Channels

Comparative studies have revealed that Tiapamil exhibits a degree of selectivity in its action on different cardiovascular tissues. When compared to verapamil (B1683045), another calcium channel blocker, Tiapamil demonstrates approximately equal calcium antagonistic potency in the coronary vascular smooth muscle. nih.gov However, verapamil is noted to be 5 to 10 times more potent in the smooth muscle of other arterial beds and in cardiac muscle. nih.gov This suggests that Tiapamil may have a preferential effect on the coronary vasculature. nih.gov In anesthetized dogs, Tiapamil was found to be more effective at increasing coronary flow than verapamil and did not depress myocardial contractility over a considerable dose range, unlike verapamil. nih.gov

| Feature | Observation | Tissue/Model |

| VOC Inhibition | Concentration-dependent inhibition of Ca2+-induced contractions. nih.gov | Rat renal artery, dog coronary artery, rabbit main pulmonary artery. nih.gov |

| 45Ca Influx | Reduction of 45Ca influx into K+-depolarized cells. nih.gov | Rabbit main pulmonary artery smooth muscle. nih.gov |

| Slow Inward Current | Reduction of ICa with use-dependent block. nih.gov | Guinea-pig urinary bladder smooth muscle cells. nih.gov |

| Slow Potentials | Inhibition of isoprenaline-induced slow potentials. nih.gov | Guinea-pig papillary muscles. nih.gov |

| Competitive Antagonism | Inhibitory effects overcome by increased Ca2+ concentration. nih.gov | Isolated arterial preparations. nih.gov |

| Tissue Selectivity | Preferential action on coronary vascular smooth muscle compared to other arteries and cardiac muscle. nih.gov | Comparative studies with verapamil. nih.gov |

Influence on Intracellular Calcium Homeostasis

The regulation of intracellular calcium is a cornerstone of cellular signaling and function. Tiapamil's ability to modulate calcium entry into the cell has profound effects on calcium-dependent processes.

Research has demonstrated that tiapamil effectively curtails the influx of calcium into vascular smooth muscle cells, a key mechanism in producing vasodilation. scite.aikarger.com In experimental models using potassium-depolarized rabbit main pulmonary artery, tiapamil has been shown to reduce the influx of the radioisotope 45Ca in a concentration-dependent manner. scite.ainih.govkarger.com This inhibitory action underscores its role as a calcium antagonist. nih.gov The effects of tiapamil on calcium influx can be overcome by increasing the extracellular calcium concentration, indicating a competitive antagonism. nih.gov

| Preparation | Condition | Effect of Tiapamil | Reference |

|---|---|---|---|

| Rabbit main pulmonary artery | Potassium-depolarized | Reduced 45Ca influx | nih.gov |

| Rat renal artery | Potassium-depolarized | Inhibited calcium-induced contractions | nih.gov |

| Dog coronary artery | Potassium-depolarized | Inhibited calcium-induced contractions | nih.gov |

While the principal action of tiapamil is on sarcolemmal L-type calcium channels, its influence may extend to intracellular calcium stores within the sarcoplasmic/endoplasmic reticulum (SR/ER). In muscle cells, the SR is a primary reservoir for calcium, and its release is a critical step in excitation-contraction coupling. wikipedia.org Some calcium channel blockers, like verapamil, have been shown to directly interact with ryanodine (B192298) receptors, the calcium release channels of the SR. nih.gov While some phenylalkylamine derivatives can modulate SR calcium uptake and release, specific research detailing tiapamil's direct and independent effects on ER/SR calcium release is less defined compared to its well-established channel-blocking activity. oup.com It is understood that by blocking the initial calcium entry, tiapamil indirectly lessens the calcium-induced calcium release (CICR) from the SR. frontiersin.orgkegg.jp

Associated Molecular Signaling Pathways Research

The modulation of intracellular calcium levels by this compound initiates a cascade of effects on various downstream molecular signaling pathways.

Calcium ions function as a crucial second messenger, instigating a wide array of cellular responses upon binding to intracellular proteins like calmodulin and troponin C. kegg.jpnih.gov In vascular smooth muscle, the influx of calcium and subsequent binding to calmodulin activates myosin light chain kinase, leading to muscle contraction. By inhibiting this initial calcium influx, tiapamil effectively dampens this signaling cascade, resulting in vasodilation. ncats.io Similarly, in cardiac muscle, the binding of calcium to troponin C is the trigger for contraction. jackwestin.com

The mitogen-activated protein kinase (MAPK) signaling pathway, which includes the ERK, JNK, and p38 MAPK pathways, is fundamental in regulating cellular processes such as proliferation and differentiation. genome.jp There is evidence suggesting a link between calcium signaling and the MAPK pathway. aacrjournals.org Tiapamil is listed in databases as a compound associated with the MAPK signaling pathway, suggesting a potential interaction. genome.jpgenome.jp For instance, the activation of certain components of the MAPK pathway can be dependent on intracellular calcium levels. While direct, extensive studies on tiapamil's specific modulation of the MAPK pathway are not widely available, its influence on calcium homeostasis suggests an indirect regulatory role.

In the heart, the influx of calcium through L-type channels during an action potential triggers a larger release of calcium from the sarcoplasmic reticulum, a process known as calcium-induced calcium release (CICR). kegg.jpjackwestin.com This surge in intracellular calcium initiates contraction by binding to troponin C. jackwestin.com Tiapamil, by blocking the L-type calcium channels, reduces this trigger current, leading to a decreased release of calcium from the SR. nih.govkarger.com This results in a lower concentration of free cytosolic calcium available to bind to troponin C, thereby reducing the force of myocardial contraction, an effect known as negative inotropy. wikipedia.orgnih.gov This mechanism is central to its effects on the heart. nih.gov

Cellular and Subcellular Investigations of Tiapamil Hydrochloride

In Vitro Cellular and Isolated Tissue Models for Pharmacological Characterization

Studies on Isolated Vascular Smooth Muscle Cell Preparations (e.g., Rat Renal Artery, Dog Coronary Artery, Rabbit Main Pulmonary Artery)

In vitro studies on isolated vascular smooth muscle have demonstrated that tiapamil (B1196470) hydrochloride acts as a calcium antagonist. nih.gov In preparations of rat renal and mesenteric arteries, tiapamil caused a concentration-dependent depression of vasoconstrictor responses induced by depolarization. nih.gov Similarly, it inhibited calcium-induced contractions in a concentration-dependent manner in isolated, potassium-depolarized preparations of rat renal artery, dog coronary artery, and rabbit main pulmonary artery. nih.govncats.io This inhibitory action was found to be a competitive antagonism with calcium ions, as the effects of tiapamil could be overcome by increasing the calcium concentration in the bath fluid. nih.gov Furthermore, in the rabbit main pulmonary artery, tiapamil was shown to reduce the influx of 45Ca into potassium-depolarized vascular smooth muscle cells. nih.govncats.io A comparative analysis with verapamil (B1683045) indicated that while both drugs have nearly equal calcium antagonistic potency in coronary vascular smooth muscle, verapamil is significantly more potent (5–10 times) in the smooth muscle of other arteries. nih.gov This suggests that tiapamil may have a degree of preference for coronary vascular smooth muscle. nih.gov

Table 1: Comparative Potency of Tiapamil and Verapamil in Vascular Smooth Muscle

| Tissue Preparation | Finding | Citation |

|---|---|---|

| Dog Coronary Artery | Tiapamil and verapamil have approximately equal calcium antagonistic potency. | nih.gov |

| Other Arterial Beds (e.g., Rat Renal Artery, Rabbit Main Pulmonary Artery) | Verapamil is 5–10 times more potent than tiapamil. | nih.gov |

Investigations in Cardiac Myocyte Models (e.g., Guinea Pig Papillary Muscle, Isolated Guinea-Pig Atria, Isolated Cat Hearts)

Investigations using cardiac myocyte models have further characterized tiapamil as a calcium antagonist in cardiac muscle. nih.gov In isolated guinea-pig atria and papillary muscles, as well as in isolated cat hearts, tiapamil decreased the force of contraction. nih.govncats.io In isolated cat hearts, in addition to reducing contractile force, tiapamil also lowered the heart rate and increased coronary flow. nih.govncats.io When compared to verapamil, tiapamil was found to be less potent in its negative inotropic effects. In studies on isolated rabbit left atrium and right ventricular papillary muscle, the ED50 of tiapamil for depressing contractility was 33 and 18 times higher, respectively, than that of verapamil. nih.gov Both drugs were shown to competitively antagonize the inotropic effects of calcium. nih.gov

Table 2: Effects of Tiapamil on Isolated Cardiac Preparations

| Preparation | Observed Effect | Citation |

|---|---|---|

| Isolated Guinea-Pig Atria | Decreased contractile force | nih.govncats.io |

| Guinea-Pig Papillary Muscle | Decreased contractile force | nih.govncats.io |

| Isolated Cat Hearts | Decreased contractile force, reduced heart rate, increased coronary flow | nih.govncats.io |

| Isolated Rabbit Left Atrium | Depression of contractility (ED50 33x higher than verapamil) | nih.gov |

| Isolated Rabbit Right Ventricular Papillary Muscle | Depression of contractility (ED50 18x higher than verapamil) | nih.gov |

Electrophysiological Studies at the Cellular and Tissue Level

Analysis of Slow Potentials in Partially Depolarized Myocardial Cells

In partially depolarized guinea-pig papillary muscles, where calcium-mediated slow-rising potentials were induced by electrical stimulation in the presence of isoprenaline, tiapamil demonstrated inhibitory effects. nih.gov Similar to verapamil, tiapamil inhibited these slow potentials. nih.gov This inhibition could be counteracted by increasing the concentration of either calcium or isoprenaline in the surrounding fluid, further supporting its mechanism as a calcium antagonist. nih.gov

Impact on Atrioventricular Nodal Conduction in Isolated Cardiac Tissues

Studies on the electrophysiological effects of tiapamil have shown its impact on atrioventricular (AV) nodal conduction. In human studies involving programmed heart stimulation, intravenous administration of tiapamil was found to lengthen the atrio-His (A-H) interval, indicating a slowing of conduction through the AV node. nih.gov

Characterization of Effective Refractory Periods in Isolated Cardiac Tissues

Tiapamil has been shown to affect the refractory periods in cardiac tissues. In the same human electrophysiology study, tiapamil lengthened the effective refractory period of the AV node. nih.gov The interplay between the prolongation of the effective AV nodal refractory period and the slowing of transnodal conduction time determines the ultimate effect on certain types of tachycardias. nih.gov

Molecular and Cellular Interactions Beyond Canonical Calcium Channels

While Tiapamil hydrochloride is recognized as a calcium channel blocker wikipedia.org, its interactions within the cellular and subcellular environment extend beyond this primary function. Research has uncovered significant effects on mechanisms related to multidrug resistance in cancer cells, cellular proliferation, and potential interactions with other cellular transport systems.

Modulation of Multidrug Resistance (MDR) Phenotype in Cancer Cell Lines

A key area of investigation for Tiapamil and its analogs is their ability to counteract the multidrug resistance (MDR) phenotype in various cancer cell lines. MDR is a major obstacle in chemotherapy where cancer cells develop resistance to a broad range of anticancer drugs. frontiersin.org This resistance is often mediated by efflux pumps like P-glycoprotein. amazonaws.com

P-glycoprotein (P-gp), an ATP-dependent efflux pump, is a primary contributor to MDR in cancer cells by actively transporting chemotherapeutic agents out of the cell, thereby reducing their intracellular concentration and efficacy. amazonaws.com Tiapamil and its derivatives have been shown to interact with P-gp, inhibiting its function.

Studies indicate that these compounds can act as modulators of P-gp, likely by competing with anticancer drugs for binding to the transporter. nih.govresearchgate.net The interaction is not dependent on calcium ions, suggesting a direct effect on the P-gp transporter itself. For instance, in plasma membranes of adriamycin-resistant K562 cells, verapamil, a related calcium channel blocker, competitively inhibited the ATP-dependent binding of vincristine (B1662923) to P-gp. nih.gov This competitive inhibition mechanism is believed to be shared by Tiapamil and its analogs. nih.govnih.gov

Furthermore, the ATPase activity of P-gp, which provides the energy for drug efflux, is stimulated by transport substrates. nih.gov Some modulators, like verapamil, can influence this activity, suggesting an interaction that affects the conformational changes necessary for transport. nih.govfrontiersin.org This modulation of P-gp's energy source is a critical aspect of overcoming resistance.

A direct consequence of inhibiting P-gp-mediated efflux is the restoration of cytotoxic drug levels within resistant cancer cells. Research has demonstrated that Tiapamil analogs can effectively increase the intracellular accumulation of various chemotherapeutic agents.

In a study involving doxorubicin-resistant human ovarian cancer cells (A2780-DX3), a Tiapamil analog known as RO11-2933 was able to restore the intracellular doxorubicin (B1662922) content to levels comparable to those found in the sensitive parent cell line. nih.gov Similarly, another Tiapamil derivative, DMDP, achieved complete restoration of doxorubicin accumulation and retention in resistant P388 cells in vivo. aacrjournals.org This effect was significantly more potent than that observed with verapamil at well-tolerated doses. aacrjournals.org

The table below summarizes the effects of Tiapamil analogs and related compounds on drug accumulation in different resistant cell lines.

| Cell Line | Resistance Profile | Modulator | Chemotherapeutic Agent | Outcome | Reference |

| A2780-DX3 | Doxorubicin-resistant human ovarian cancer | RO11-2933 (Tiapamil analog) | Doxorubicin | Restored intracellular drug content to sensitive cell levels. | nih.gov |

| P388/R | Adriamycin-resistant murine leukemia | DMDP (Tiapamil analog) | Doxorubicin (Adriamycin) | Complete restoration of intracellular drug accumulation and retention. | aacrjournals.org |

| K562/ADM | Adriamycin-resistant human myelogenous leukemia | Verapamil | Doxorubicin | Completely restored drug accumulation to sensitive cell levels. | nih.gov |

| RCC8701 | Renal cell carcinoma | Verapamil | Adriamycin | Significantly increased uptake and maintenance of intracellular drug. | nih.gov |

Effects on Cellular Proliferation in Specific Oncological Cell Lines

Beyond reversing multidrug resistance, Tiapamil and related calcium channel blockers have been observed to exert direct antiproliferative effects on certain cancer cell lines. This suggests that their anticancer activity is not solely dependent on the potentiation of other chemotherapy drugs.

For example, the Tiapamil analog RO11-2933, when used as a single agent, demonstrated cytotoxic effects. In sensitive A2780 human ovarian cancer cells, a 1 µM concentration for 72 hours potentiated the cytotoxicity of cisplatin (B142131) and fluorouracil by 7.2- and 5.0-fold, respectively, while having a lesser effect with other agents. nih.gov This indicates a direct, albeit varied, impact on cell viability.

Studies with the related calcium channel blocker verapamil have shown a reversible, antiproliferative action on human medulloblastoma, pinealoblastoma, glioma, and neuroblastoma tumor cell lines. nih.gov This effect was characterized by the inhibition of DNA, RNA, and protein synthesis. nih.gov In G292 osteosarcoma cells, high doses of verapamil (50-100 µg/ml) significantly inhibited cellular activity and induced apoptosis. heraldopenaccess.us

| Cell Line | Compound | Effect | Findings | Reference |

| A2780 (sensitive) | RO11-2933 (Tiapamil analog) | Potentiation of Cytotoxicity | Increased the cytotoxic effects of Cisplatin and Fluorouracil. | nih.gov |

| Medulloblastoma, Glioma, Neuroblastoma | Verapamil | Antiproliferative | Reversibly inhibited cell growth by blocking DNA, RNA, and protein synthesis. | nih.gov |

| G292 Osteosarcoma | Verapamil | Inhibition of Cellular Activity, Apoptosis | High doses (50-100 µg/ml) significantly inhibited cell activity and promoted apoptosis. | heraldopenaccess.us |

| B16 Murine Melanoma | Verapamil | Varied effect on c-myc expression | Transiently increased c-myc expression, suggesting the antiproliferative target is not c-myc itself. | nih.gov |

Preclinical Pharmacological Characterization of Tiapamil Hydrochloride

In Vitro Organ and Tissue Studies

Concentration-Dependent Inhibition of Contractility in Isolated Cardiac Tissues

In studies utilizing isolated cardiac preparations, tiapamil (B1196470) has been shown to decrease the force of contraction. nih.gov Research conducted on isolated rabbit left atrium and right ventricular papillary muscle demonstrated a concentration-dependent negative inotropic (contractility-reducing) effect. nih.gov Similarly, experiments on isolated guinea-pig atria and papillary muscles confirmed that tiapamil decreased contractile force. nih.gov The mechanism for this is related to its function as a calcium antagonist, inhibiting the slow potentials mediated by calcium ions in partially depolarized guinea-pig papillary muscles. nih.gov

| Isolated Tissue Preparation | Parameter | Tiapamil ED₅₀ (μM) | Verapamil (B1683045) ED₅₀ (μM) | Potency Ratio (Tiapamil:Verapamil) | Source |

|---|---|---|---|---|---|

| Rabbit Left Atrium | Depression of Contractility | 14.2 | 0.43 | 33:1 | nih.gov |

| Rabbit Right Ventricular Papillary Muscle | Depression of Contractility | 30.1 | 1.64 | 18:1 | nih.gov |

Vasodilatory Effects on Coronary and Other Arterial Preparations

Tiapamil demonstrates significant vasodilatory properties by acting as a calcium antagonist in vascular smooth muscle. nih.gov It produces a concentration-dependent inhibition of contractions induced by calcium in isolated, potassium-depolarized preparations of various arteries, including the dog coronary artery, rat renal artery, and rabbit main pulmonary artery. nih.govscite.ai This inhibitory action is a result of reducing the influx of calcium into vascular smooth muscle cells. nih.govscite.ai Studies indicate that the vasodilatory potency of tiapamil is particularly pronounced in the coronary vasculature, suggesting a degree of selectivity for these vessels compared to other arterial beds. nih.gov

Comparative Potency with Verapamil in Diverse Isolated Tissue Types

When compared directly with verapamil in in vitro settings, tiapamil exhibits a different potency profile depending on the tissue type. For its negative inotropic effects on cardiac muscle, verapamil is considerably more potent. nih.govnih.gov In isolated rabbit myocardium, the concentration of tiapamil required to produce a 50% reduction in contractility (ED50) was 18 to 33 times higher than that of verapamil. nih.gov In other studies on cardiac muscle, verapamil was found to be 5 to 10 times more potent than tiapamil. nih.gov

In contrast, within the coronary vascular smooth muscle, the two compounds show similar potency. Research on isolated dog coronary artery preparations indicates that tiapamil and verapamil have approximately equal calcium antagonistic potency. nih.gov However, in smooth muscle from other arterial beds, verapamil was found to be 5 to 10 times more potent. nih.gov This suggests that tiapamil has a preferential calcium antagonistic action on coronary vascular smooth muscle relative to its effects on other blood vessels and cardiac muscle. nih.gov

In Vivo Animal Models for Pharmacodynamic Assessment

Cardiovascular System Research in Experimental Animal Models (e.g., Coronary Flow, Vascular Resistance)

In anesthetized open-chest dog models, intravenous administration of tiapamil induces a distinct sequence of hemodynamic changes. scite.ainih.gov The primary effect observed at the lowest effective doses is an increase in coronary blood flow and a corresponding decrease in coronary vascular resistance. scite.ainih.gov As the dose increases, these effects are followed by reductions in blood pressure, total peripheral resistance, and heart rate. nih.gov Notably, unlike verapamil, tiapamil did not depress myocardial contractility across a wide dose range in these in vivo experiments. nih.gov Further studies in dogs showed that tiapamil also increased cardiac output and stroke volume. nih.gov The vasodilatory action of tiapamil was found to be specific to small coronary arteries, in contrast to nitroglycerin, which dilates large coronary arteries. nih.gov

| Animal Model | Parameter | Effect of Tiapamil | Source |

|---|---|---|---|

| Anesthetized Dogs | Coronary Flow | Increase | nih.gov |

| Coronary Vascular Resistance | Decrease | nih.gov | |

| Blood Pressure | Decrease | nih.govnih.gov | |

| Heart Rate | Decrease | nih.govnih.gov | |

| Cardiac Output | Increase | nih.gov | |

| Stroke Volume | Increase | nih.gov |

Antiarrhythmic Properties in Experimental Ventricular Arrhythmia Models

Tiapamil has demonstrated significant antiarrhythmic efficacy in animal models of ischemia-induced ventricular arrhythmias. In a study involving anesthetized open-chest dogs, ventricular fibrillation was induced by a 20-minute ligature of the left anterior descending coronary artery followed by reperfusion. nih.gov In the control group, 82% of dogs developed ventricular fibrillation during occlusion. nih.gov In contrast, none of the 11 dogs pretreated with tiapamil developed ventricular fibrillation during the occlusion period. nih.gov Upon reperfusion, only one of the tiapamil-treated dogs (9%) developed ventricular fibrillation, compared to 77% of the surviving control animals. nih.gov

Similar protective effects were observed in open-chest pigs with coronary artery ligation. nih.gov Intravenous administration of tiapamil significantly reduced the incidence of ventricular fibrillation to 4 out of 10 animals, compared to 22 out of 25 in the control group. nih.gov A key finding in this model was that tiapamil exerted its antiarrhythmic effect while maintaining left ventricular mechanical function, whereas verapamil, while also reducing fibrillation, caused a significant decrease in left ventricular dP/dtmax (an index of contractility). nih.gov

Research on Antianginal Effects in Preclinical Ischemia Models

Tiapamil hydrochloride has been the subject of preclinical investigations to elucidate its potential as an antianginal agent. These studies, primarily conducted in canine models of myocardial ischemia, have focused on the drug's ability to mitigate the pathophysiological consequences of reduced coronary blood flow. The antianginal effects are largely attributed to its properties as a calcium channel blocker, which influences coronary circulation and myocardial oxygen demand.

In a key study utilizing anesthetized open-chest dogs, the hemodynamic and anti-ischemic effects of intravenously administered tiapamil were assessed and compared with verapamil. nih.gov Tiapamil demonstrated a significant impact on coronary hemodynamics, characterized by an increase in coronary flow and a corresponding decrease in coronary vascular resistance. nih.gov This vasodilatory effect on the coronary arteries is a crucial mechanism for enhancing oxygen supply to the ischemic myocardium.

A critical indicator of myocardial ischemia in these preclinical models is the elevation of the ST-segment in the epicardial electrocardiogram. Both tiapamil and verapamil were found to reduce the extent of ST-segment elevation that occurs during a transient occlusion of the left anterior descending coronary artery. nih.gov This finding directly suggests an anti-ischemic effect, as it indicates a reduction in the severity of myocardial injury during the ischemic event. However, it was noted that this protective effect was not observed when the heart rate was maintained at a constant level through atrial pacing, suggesting that the heart rate-lowering effect of tiapamil contributes to its anti-ischemic action. nih.gov

Further investigations into the specifics of its vasodilatory action revealed that, unlike nitroglycerin, tiapamil preferentially dilates small coronary arteries rather than large ones. nih.gov Moreover, it was observed to increase the partial pressure of oxygen (PO2) to a greater extent in the subendocardial layers of the myocardium compared to the subepicardial layers. nih.gov The subendocardium is known to be more vulnerable to ischemic damage, and this targeted improvement in oxygenation is a significant aspect of its potential antianginal profile.

Another preclinical study in a canine model of myocardial infarction induced by thrombotic occlusion provided further evidence of tiapamil's cardioprotective effects. nih.gov In this model, treatment with tiapamil resulted in a significant limitation of infarct size compared to a control group. nih.gov The study also reported significant positive effects on precordial ST-segment variables at various time points following the occlusion, reinforcing the anti-ischemic properties of the drug. nih.gov

The protective effects of tiapamil have also been demonstrated in the context of ischemia-reperfusion injury. In a canine model where the left anterior descending coronary artery was ligated and then reperfused, tiapamil administration significantly reduced the release of cardiac enzymes and the incidence of ventricular premature contractions. nih.gov This indicates a stabilizing effect on the myocardial cell membranes and a reduction in ischemic and reperfusion-induced damage.

The table below summarizes the key findings from a preclinical study on the hemodynamic effects of tiapamil in an anesthetized dog model.

Table 1: Hemodynamic Effects of Tiapamil in Anesthetized Dogs

| Parameter | Effect of Tiapamil | Reference |

|---|---|---|

| Coronary Flow | Increased | nih.gov |

| Coronary Vascular Resistance | Decreased | nih.gov |

| Heart Rate | Decreased | nih.gov |

| Blood Pressure | Decreased | nih.gov |

| Total Peripheral Resistance | Decreased | nih.gov |

| Myocardial Contractility | Not depressed over a wide dose range | nih.gov |

The following table details the effects of tiapamil on electrocardiographic and myocardial oxygenation parameters in a preclinical ischemia model.

Table 2: Anti-ischemic Effects of Tiapamil in a Canine Model of Coronary Artery Occlusion

| Parameter | Effect of Tiapamil | Reference |

|---|---|---|

| ST-Segment Elevation | Reduced | nih.gov |

| Subendocardial PO2 | Relatively increased compared to subepicardial PO2 | nih.gov |

| Infarct Size | Significantly less than control | nih.gov |

Structure Activity Relationship Sar and Analog Development for Tiapamil Hydrochloride

Comparative Structural and Functional Analysis with Verapamil (B1683045) and Other Phenylalkylamine Derivatives

Tiapamil (B1196470) (designated as Ro 11-1781) is a homoveratrylamine derivative and a structural congener of verapamil, the prototypical phenylalkylamine calcium antagonist. nih.govnih.gov The core structure of phenylalkylamines features two aryl rings, and their pharmacophoric properties are defined by the spatial disposition of these rings, which should be at an angle of 70–75° to each other. researchgate.netias.ac.in

The key structural distinction between tiapamil and verapamil lies in the substitution at the carbon atom adjacent to the nitrile group in verapamil. In tiapamil, this part of the molecule is replaced by a more complex N-methyl-m-dithiane-2-propylamine-1,1,3,3-tetraoxide group. nih.govscite.ai This significant structural modification leads to a notable divergence in their functional profiles.

Functionally, both compounds act as calcium antagonists by inhibiting calcium-induced contractions in vascular smooth muscle and reducing Ca²⁺ influx. nih.gov However, their potencies differ across various tissues. While tiapamil and verapamil exhibit approximately equal calcium antagonistic potency in coronary vascular smooth muscle, verapamil is significantly more potent—by a factor of 5 to 10—in the smooth muscle of other arteries and in cardiac muscle. nih.gov This suggests that the dithiane-tetraoxide moiety in tiapamil confers a degree of selectivity for coronary vascular smooth muscle. nih.gov Furthermore, unlike verapamil, tiapamil appears to lack a negative inotropic (force of contraction) effect at therapeutic concentrations. scite.ainih.gov

Design, Synthesis, and Characterization of Novel Dithiane Analogues

The structural framework of tiapamil, particularly its dithiane ring, has served as a template for the design and synthesis of novel analogs. nih.govresearchgate.net A primary goal of this analog development has been to enhance the modulation of P-glycoprotein (P-gp) mediated multidrug resistance while minimizing cardiovascular side effects. nih.gov

Several key dithiane analogues have been synthesized and characterized, including:

Ro 11-2933 : An analog where the two 3,4-dimethoxyphenyl groups of tiapamil are replaced, with one being a naphthyl group and the dithiane ring lacking the four oxygen atoms. researchgate.netnih.gov

Ro 11-5160 : A racemic dithiane analogue that lacks the S,S-dioxide groups of tiapamil. nih.govresearchgate.net

Ro 44-5911 and Ro 44-5912 : The (R) and (S) enantiomers, respectively, of the racemate Ro 11-5160. nih.gov

These compounds have been characterized as highly active modifiers of MDR in vitro. nih.govnih.gov Their development represents a strategic effort to separate the MDR-reversing activity from the calcium channel blocking activity inherent in the parent compounds.

Investigation of Stereoisomerism and Enantiomeric Activity (e.g., Ro 44-5911 (R), Ro 44-5912 (S)) in Modulating Cellular Responses

Stereochemistry plays a critical role in the biological activity of phenylalkylamine derivatives. For verapamil, the S-enantiomer is known to be the more potent calcium channel blocker. nih.govdrugbank.com In the case of tiapamil's dithiane analogues, stereoisomerism significantly influences their ability to modulate MDR.

The enantiomers of Ro 11-5160—Ro 44-5911 (R-isomer) and Ro 44-5912 (S-isomer)—have been extensively studied. Although both enantiomers show similar and potent resistance-modifying activities, subtle but consistent differences have been observed. The (S)-enantiomer, Ro 44-5912, is generally more efficient at reversing drug resistance. nih.govnih.gov

In studies involving vincristine-resistant KB-8-5 cells, Ro 44-5912 was found to be somewhat more active than Ro 44-5911. nih.gov It could fully restore vincristine (B1662923) sensitivity to the level of non-resistant parental cells at a concentration of 2 µM, whereas the (R)-enantiomer required a higher concentration of 3.5 µM to achieve the same effect. nih.gov Similarly, when tested for reversing daunorubicin (B1662515) cytotoxicity in K562/DXR and MCF-7/DXR cell lines, Ro 44-5912 was slightly more effective than Ro 44-5911. nih.gov

| Compound | Enantiomer | Activity | Concentration for Full Reversion (Vincristine) | Relative Efficacy (Daunorubicin) |

| Ro 44-5911 | R | MDR Reversal | 3.5 µM | Less efficient |

| Ro 44-5912 | S | MDR Reversal | 2.0 µM | More efficient |

Data sourced from studies on KB-8-5, K562/DXR, and MCF-7/DXR cell lines. nih.govnih.gov

Elucidating the Relationship between Structural Modifications and Calcium Antagonistic Potency

A central theme in the development of tiapamil analogs has been the deliberate reduction of calcium antagonistic potency to create safer MDR-reversing agents. The structural modifications that differentiate tiapamil and its dithiane analogues from verapamil are directly linked to a decrease in their vasodilatory and cardiodepressant effects.

As noted, the initial modification from verapamil to tiapamil (incorporation of the dithiane-tetraoxide group) results in a compound that is 5 to 10 times less potent in non-coronary and cardiac muscle. nih.gov The subsequent development of dithiane analogues for MDR reversal pushed this separation of activities even further.

In vitro studies measuring vasodilatory activity on rat aorta strips contracted with KCl showed that the dithiane analogues, including the potent MDR modulators Ro 44-5911 and Ro 44-5912, possessed only about 5% of the vasodilatory activity of verapamil. nih.gov This demonstrates that the removal of the four oxygen atoms from the dithiane ring and other modifications successfully uncoupled the potent MDR-reversing effects from significant calcium channel blockade. This finding is crucial, as the pronounced cardiovascular effects of verapamil at the high concentrations needed to reverse MDR have limited its clinical utility for this application. nih.gov

| Compound | Key Structural Feature | Relative Calcium Antagonistic Potency |

| Verapamil | Isopropyl and nitrile groups | High (Reference) |

| Tiapamil | Dithiane-tetraoxide group | Moderate (5-10x lower than verapamil in some tissues) |

| Dithiane Analogues (e.g., Ro 44-5912) | Dithiane group (no tetraoxide) | Low (~5% of verapamil) |

Comparative potency data sourced from in vitro studies. nih.govnih.gov

Defining Structural Determinants for Multidrug Resistance Reversal Activity

Research into tiapamil and its analogs has helped to define the structural features essential for reversing P-glycoprotein-mediated MDR. The primary structural determinant appears to be the dithiane moiety, which confers high activity as an MDR modifier. nih.govresearchgate.net

The mechanism of action involves direct interaction with P-glycoprotein. The enantiomers Ro 44-5911 and Ro 44-5912 were shown to inhibit the binding of known P-gp substrates like [³H]azidopine and [³H]-vinblastine to membrane fractions from resistant cells, confirming P-gp as their target. nih.gov

Further analysis of the analogs reveals additional SAR insights:

High Potency Modulators : The analog Ro 11-2933 was identified as the most potent MDR modulator among those tested, capable of achieving over 80% reversion of resistance at a 5 µM concentration. nih.gov However, this high potency was associated with greater intrinsic cytotoxicity (IC50 ~20 µM) compared to Ro 44-5911 and Ro 44-5912. nih.gov

Separation of Effects : The development of potent MDR modulators like Ro 44-5912 with very low vasodilatory activity highlights that the structural requirements for P-gp interaction are distinct from those for calcium channel blockade. nih.gov

General Features : Quantitative structure-activity relationship (QSAR) studies on a broad range of MDR reversal agents have identified features common to active compounds, including the presence of a CH2-CH2-N-CH2-CH2 group and (di)methoxyphenyl groups, both of which are present in the tiapamil family. nih.gov

Advanced Research Methodologies and Analytical Approaches for Tiapamil Hydrochloride

Chromatographic Techniques for Research Sample Analysis

Chromatographic methods are fundamental for the separation and quantification of Tiapamil (B1196470) hydrochloride and its metabolites from complex mixtures such as plasma and urine. These techniques offer high resolution and sensitivity, making them indispensable in bioanalytical research.

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the determination of Tiapamil hydrochloride in research samples. nih.gov One established method utilizes a normal-phase HPLC system coupled with an ultraviolet (UV) detector set at 278 nm to simultaneously analyze tiapamil and its desmethyl metabolite in plasma and urine. nih.gov A second, more polar metabolite can be analyzed separately under modified conditions. nih.gov This approach demonstrates good sensitivity, with detection limits of 50 ng/ml for tiapamil in plasma. nih.gov

To enhance selectivity and sensitivity, especially for low concentrations, tandem detection methods can be employed. For instance, a similar class of compounds has been analyzed using HPLC with tandem UV photodiode-array and fluorescence detection. nih.gov In such a setup, high concentrations can be measured by the UV detector, while a more selective fluorescence detector is used for lower concentrations, significantly improving the lower limits of quantification (LLOQ). nih.gov The versatility of HPLC allows for various chromatographic conditions to be optimized for specific analytical needs.

Table 1: Example HPLC Parameters for Analysis

| Parameter | Condition 1 (Tiapamil) | Condition 2 (Analog Compound) |

|---|---|---|

| Chromatography | Normal-Phase HPLC nih.gov | Reversed-Phase HPLC nih.gov |

| Detection | UV (278 nm) nih.gov | Tandem UV-PDA (212 nm) & Fluorescence (Ex: 232 nm / Em: 334 nm) nih.gov |

| Sample Matrix | Plasma, Urine nih.gov | Plasma nih.gov |

| Sensitivity (LLOQ) | 50 ng/ml (Tiapamil in plasma) nih.gov | 8.24 pmol/ml nih.gov |

The analysis of this compound in biological fluids (bioanalysis) presents a challenge due to the complexity of the sample matrix. nih.gov Solid Phase Extraction (SPE) is a critical sample preparation technique used to isolate and concentrate the analyte of interest from interfering substances before chromatographic analysis. nih.govmdpi.com In the analysis of tiapamil and its metabolites, the compounds are first extracted from plasma or urine at an alkaline pH into an organic solvent like dichloromethane. nih.gov

The SPE process generally involves several steps: conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the desired analyte. sigmaaldrich.com The choice of SPE sorbent is crucial and depends on the physicochemical properties of the analyte. For compounds like tiapamil, reversed-phase sorbents (e.g., C8 or C18) or ion-exchange sorbents can be utilized. nih.govsigmaaldrich.com Reversed-phase SPE retains analytes through non-polar interactions, while ion-exchange SPE utilizes electrostatic interactions for separation. sigmaaldrich.com This cleanup step is vital for improving the accuracy, precision, and sensitivity of the subsequent HPLC analysis by minimizing matrix effects. nih.gov

Spectroscopic and Spectrometric Characterization for Research Purposes

Spectroscopic and spectrometric techniques are essential for both the quantification and the structural elucidation of this compound and its transformation products in research settings.

UV-Visible spectrophotometry is a straightforward and cost-effective method for the quantitative analysis of pharmaceutical compounds. mu-varna.bgiajps.com The technique is based on Beer's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. iajps.com For quantification of a compound like this compound, a solution of the compound is prepared in a suitable solvent (e.g., methanol or distilled water), and its absorbance is measured at the wavelength of maximum absorption (λmax). zenodo.org For the related compound tiapride hydrochloride, the λmax has been identified at 235 nm in methanol and 287.20 nm in distilled water. zenodo.org The method is validated for linearity, precision, and accuracy over a specific concentration range.

Table 2: Example of Linearity Data for UV Spectrophotometric Analysis of a Benzamide Analog

| Parameter | Value |

|---|---|

| Compound | Tiapride Hydrochloride |

| Solvent | Methanol |

| λmax | 235 nm |

| Linearity Range | 3-18 µg/ml |

| Correlation Coefficient (r²) | 0.9996 |

Electrophysiological Recording Techniques in Research Settings

To investigate the pharmacological effects of this compound on the cardiovascular system, researchers employ electrophysiological recording techniques. These methods allow for the direct measurement of the electrical properties of the heart's conduction system. nih.govnih.gov

Studies in human subjects have utilized His bundle recordings, performed during sinus rhythm and after atrial pacing, to assess the impact of intravenous tiapamil. nih.govnih.gov These investigations have shown that a primary effect of tiapamil is the prolongation of atrioventricular (A-V) nodal conduction. nih.gov This is evidenced by a significant increase in the P-R interval, which is attributed to a lengthening of the A-H interval (a measure of conduction time through the A-V node). nih.govnih.gov Other parameters, such as the QRS and H-V intervals, typically remain unchanged. nih.gov Such studies are critical for characterizing the specific electrophysiological profile of the compound.

Table 3: Electrophysiological Effects of this compound in Humans

| Parameter | Observation | Reference |

|---|---|---|

| P-R Interval | Significantly prolonged | nih.govnih.gov |

| A-H Interval | Significantly lengthened | nih.govnih.gov |

| H-V Interval | Unchanged | nih.gov |

| QRS Interval | Unchanged | nih.gov |

| A-V Nodal Conduction (Antegrade & Retrograde) | Prolonged | nih.gov |

| Effective Refractory Periods (Atrium, A-V Node, Ventricle) | No significant effect | nih.gov |

Patch Clamp Techniques for Ion Channel Current Measurement

The patch clamp technique is a cornerstone of electrophysiological research, allowing for the direct measurement of ion channel currents in isolated cells. In the investigation of this compound, the whole-cell voltage-clamp configuration has been utilized to analyze its effects on calcium currents (ICa) in single smooth muscle cells isolated from the guinea-pig urinary bladder.

In this experimental setup, a single patch electrode is used to establish a high-resistance seal with the cell membrane, after which the membrane patch is ruptured to allow electrical access to the entire cell. The intracellular environment can be controlled by filling the electrode with a specific solution, such as 150 mM CsCl, to block potassium outward currents, thereby isolating the calcium currents for measurement.

Studies using this technique have demonstrated that this compound reduces ICa in a concentration-dependent manner, with a threshold concentration of 1 microM and achieving a complete block at 0.5 mM. A key finding from these patch clamp experiments is the state-dependent nature of the block. At a resting state, 10 microM of tiapamil produced an initial block of ICa by 10%. However, with repetitive depolarizations, the block became more pronounced, a phenomenon known as "conditioned block" or "use-dependency." This effect was found to be dependent on both the frequency of stimulation and the holding potential, with more positive potentials and higher frequencies leading to a faster onset and greater extent of the block. These findings are consistent with the "modulated receptor hypothesis," which posits that the affinity of the drug for the ion channel is dependent on the conformational state of the channel (i.e., resting, open, or inactivated).

His Bundle Recordings in Experimental Animal Models

His bundle electrography is an invasive technique used to measure intracardiac conduction intervals, providing detailed information about the electrical activity of the heart's conduction system. This methodology has been instrumental in characterizing the electrophysiological effects of this compound in human subjects.

During these studies, multipolar electrode catheters are positioned within the heart to record the His bundle electrogram, which allows for the differentiation of conduction through the atria (P-A interval), the atrioventricular (AV) node (A-H interval), and the His-Purkinje system (H-V interval).

In clinical investigations involving patients, His bundle recordings were obtained during sinus rhythm and following atrial and ventricular pacing, both before and after the administration of this compound. The primary effect observed was a significant prolongation of the P-R interval on the surface electrocardiogram, which was attributed to a lengthening of the A-H interval, indicating a depressive effect on AV nodal conduction. nih.govnih.govnih.gov Conversely, the P-A and H-V intervals, as well as the QRS duration, remained unchanged, suggesting minimal effect on intra-atrial and His-Purkinje conduction. nih.govnih.gov

The data from these studies are summarized in the table below:

| Electrophysiological Parameter | Effect of this compound | Reference |

| P-R Interval | Significant prolongation | nih.govnih.govnih.gov |

| A-H Interval | Significant lengthening | nih.govnih.govnih.gov |

| P-A Interval | Unchanged | nih.govnih.gov |

| H-V Interval | Unchanged | nih.govnih.gov |

| QRS Duration | Unchanged | nih.govnih.gov |

These findings from His bundle recordings confirm that the primary electrophysiological action of intravenous this compound is the prolongation of both antegrade and retrograde AV nodal conduction. nih.govnih.gov

Programmed Electrical Stimulation Methodologies in Isolated Heart Preparations

Programmed electrical stimulation (PES) is a technique used to assess the electrophysiological properties of cardiac tissue, including refractory periods and the propensity for arrhythmias. This methodology has been employed to evaluate the efficacy of this compound in the context of supraventricular tachycardias.

In studies involving patients with recurrent paroxysmal supraventricular tachycardias (PSVT), PES was performed to induce and terminate arrhythmias and to assess the effects of tiapamil on the tachycardia circuit. These circuits were often confined to the AV node or involved an accessory pathway.

The results from these investigations showed that intravenous tiapamil was effective in converting AV nodal re-entrant tachycardia to normal sinus rhythm. Furthermore, both intravenous and oral administration of tiapamil significantly lengthened the shortest cardiac cycle length that could maintain 1:1 AV conduction. This demonstrates a direct effect on the conductive properties of the AV node. In a significant number of patients with AV nodal re-entrant tachycardia, PES could no longer induce the arrhythmia after treatment with tiapamil. However, the compound was found to be ineffective in tachycardias involving an accessory pathway.

One study also noted that in partially depolarized guinea-pig papillary muscles, electrical stimulation in the presence of isoprenaline could evoke calcium-mediated slowly rising potentials. Tiapamil was shown to inhibit these slow potentials, an effect that could be counteracted by increasing the concentration of calcium or isoprenaline in the bathing solution. nih.gov This finding in an isolated heart preparation complements the clinical findings from PES studies, highlighting the calcium antagonistic action of tiapamil at the tissue level.

Radioligand Binding Assays and Calcium Flux Measurements

45Ca Influx Assays for Calcium Channel Activity Quantification

45Ca influx assays are a direct method for quantifying the movement of calcium ions across cell membranes. This technique has been crucial in demonstrating the calcium channel blocking activity of this compound.

In these assays, isolated tissues or cells are depolarized, typically using a high concentration of potassium, to open voltage-gated calcium channels. The influx of radioactive 45Ca2+ is then measured in the presence and absence of the drug being studied.

Research on tiapamil has shown that in the rabbit main pulmonary artery, both tiapamil and the reference calcium antagonist verapamil (B1683045) reduced the influx of 45Ca into potassium-depolarized vascular smooth muscle cells. nih.gov Another study found that thrombin-stimulated 45Ca2+ influx in platelets was inhibited by tiapamil at a concentration of 100 micromol/l. These findings provide direct evidence that this compound inhibits the entry of calcium into cells, which is the fundamental mechanism of its action as a calcium antagonist.

Ligand Binding Studies for Receptor and Channel Affinity Determination

Radioligand binding assays are a powerful tool for determining the affinity of a drug for its receptor or ion channel. These assays typically involve the use of a radioactively labeled ligand that binds to the target site. The affinity of an unlabeled drug, such as this compound, can then be determined by its ability to compete with and displace the radioligand.

While specific radioligand binding studies detailing the equilibrium dissociation constant (Kd) or the inhibition constant (Ki) for this compound are not extensively reported in the available literature, the principles of these assays are well-established. For calcium channel antagonists, a common radioligand used is [3H]-nitrendipine. In a typical competition binding assay, a constant concentration of the radioligand is incubated with a membrane preparation containing the calcium channels, along with varying concentrations of the unlabeled competitor drug. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation, which also takes into account the concentration and Kd of the radioligand.

Computational and In Silico Approaches in this compound Research

Computational and in silico methodologies are increasingly being used in drug research to model drug-receptor interactions and predict pharmacological properties. These approaches include molecular docking, homology modeling, and molecular dynamics simulations.

In the context of phenylalkylamines, the class of compounds to which tiapamil belongs, computational studies have been employed to create homology models of T-type and L-type calcium channels. These models are then used to evaluate the binding affinity of various phenylalkylamines. One such study, which developed a computer model to assess the binding affinity of phenylalkylamines to T-type Ca2+ channels, included tiapamil in its analysis. Such models can predict the binding domains and the Gibbs free energy of binding, providing insights into the selectivity of these compounds for different channel subtypes.

While detailed, dedicated in silico studies focusing solely on this compound are not widely published, the existing research on related compounds demonstrates the potential of these methods. Molecular docking simulations, for example, can predict the binding pose of a ligand within the ion channel pore and identify key amino acid residues involved in the interaction. Monte Carlo energy minimizations are another computational technique used to explore the conformational space of the drug-channel complex and identify the most energetically favorable binding modes.

These computational approaches serve as a valuable complement to experimental data, helping to rationalize structure-activity relationships and guide the design of new, more selective calcium channel modulators.

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of a ligand when it binds to a target protein, allowing for the assessment of binding affinities and interaction patterns. patsnap.com This technique is instrumental in elucidating how this compound interacts with its primary targets, such as the L-type calcium channels (Cav1.2). By modeling the three-dimensional structure of the channel's binding pocket, researchers can simulate the docking of this compound to identify key molecular interactions.

The primary goal of docking simulations is to predict the binding conformation and affinity, often expressed as a binding energy score (e.g., in kcal/mol). A lower binding energy typically indicates a more stable and favorable interaction. These simulations can reveal crucial interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces between this compound and specific amino acid residues within the calcium channel's pore. For instance, studies on similar phenylalkylamines like verapamil have identified critical residues in the IVS6 and IIIS6 segments of the L-type calcium channel as essential for binding. nih.gov Docking studies for this compound would similarly aim to pinpoint these interaction hotspots.

The prediction of drug-target interactions is a critical step in drug discovery, helping to understand drug action mechanisms and potential side effects. nih.gov Computational tools allow for the visualization of the three-dimensional structure of biological targets, enabling a detailed analysis of potential binding sites. patsnap.com

Interactive Data Table: Predicted Binding Interactions of this compound with Cav1.2 Channel

| Interacting Residue | Domain | Interaction Type | Predicted Binding Energy (kcal/mol) |

| Tyrosine | IVS6 | π-π Stacking | -8.5 |

| Valine | IVS6 | Hydrophobic | -8.5 |

| Serine | P-loop (IV) | Hydrogen Bond | -8.5 |

| Isoleucine | IIIS6 | Hydrophobic | -8.5 |

| Threonine | IIIS6 | Hydrogen Bond | -8.5 |

Note: This data is illustrative, based on typical findings for phenylalkylamine calcium channel blockers, and represents a hypothetical docking result for this compound.

Molecular Dynamics Simulations for Ligand-Protein Dynamics Analysis

Molecular dynamics (MD) simulations offer a deeper understanding of the dynamic nature of the ligand-protein complex over time. nih.govscilit.com While molecular docking provides a static snapshot of the binding pose, MD simulations simulate the physical movements of atoms and molecules, providing insights into the stability and behavior of the drug-target complex under physiological conditions. patsnap.com This is crucial for evaluating the stability of the binding pose predicted by docking and understanding how the protein's flexibility influences ligand binding.

In the context of this compound, an MD simulation would start with the docked complex within a simulated physiological environment (water, ions). Over a simulation period (typically nanoseconds to microseconds), the trajectory of every atom is calculated. Key analyses from these simulations include:

Root Mean Square Deviation (RMSD): This metric tracks the average deviation of the protein and ligand backbone atoms from their initial positions. A stable RMSD value over time suggests that the complex has reached equilibrium and the ligand remains securely bound.

Root Mean Square Fluctuation (RMSF): RMSF analysis identifies the fluctuation of individual amino acid residues. Higher fluctuations in the binding site residues upon ligand binding can indicate induced-fit mechanisms or areas of conformational change.

Interaction Fingerprints: These analyses monitor the persistence of specific interactions (like hydrogen bonds) throughout the simulation, confirming which contacts are most critical for stable binding.

MD simulations on phenylalkylamine derivatives with T-type calcium channels have revealed that specific domains, such as the P-loop and segment six domain II, are crucial for attracting these antagonists with specificity. nih.gov Such simulations provide atomic-scale insights that are necessary for the rational design of novel modulators. researchgate.net

Interactive Data Table: Molecular Dynamics Simulation Stability Metrics for Tiapamil-Cav1.2 Complex

| Metric | Analyzed Component | Average Value | Interpretation |

| RMSD | Protein Backbone | 1.8 Å | Indicates stable protein conformation |

| RMSD | Ligand (Tiapamil) | 0.9 Å | Indicates stable ligand binding within the pocket |

| RMSF | Binding Site Residues | 1.2 Å | Shows minor flexibility, allowing for stable interaction |

| Hydrogen Bond Occupancy | Serine (P-loop IV) - Tiapamil | 85% | A persistent and critical hydrogen bond for anchoring the ligand |

Note: This data is illustrative and represents typical expected outcomes from an MD simulation of a stable protein-ligand complex.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational approach that correlates the chemical structure of a molecule with its biological activity. nih.gov The fundamental principle is that the variations in the biological activity of a series of compounds are dependent on the changes in their molecular properties. ijnrd.org QSAR models are mathematical equations that quantitatively describe this relationship, enabling the prediction of the activity of new, unsynthesized compounds. nih.govdergipark.org.tr

For this compound and its analogs, a QSAR study would involve several steps:

Data Collection: A dataset of chemically similar compounds with experimentally determined biological activities (e.g., IC50 values for calcium channel blockade) is compiled.

Descriptor Calculation: Various molecular descriptors are calculated for each compound. These descriptors quantify different aspects of the molecule's structure, including physicochemical properties (e.g., LogP for lipophilicity), electronic properties (e.g., dipole moment), and topological features (e.g., molecular connectivity indices). nih.gov

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), are used to build a mathematical model that links the descriptors to the biological activity. ijnrd.orgdergipark.org.trresearchgate.net

Validation: The predictive power of the QSAR model is rigorously validated using internal (e.g., cross-validation) and external test sets of compounds not used in model development. ijnrd.orgmdpi.com

A validated QSAR model can be used to predict the calcium channel blocking activity of novel derivatives of this compound before they are synthesized, saving significant time and resources. ijnrd.org The model can also provide insights into which molecular properties are most important for activity, guiding medicinal chemists in designing more potent and selective compounds. For example, QSAR studies on other calcium channel blockers have highlighted the importance of the molecule's conformation, the orientation of aryl rings, and the presence of hydrogen-bond-forming substituents for high activity. nih.gov

Interactive Data Table: Hypothetical QSAR Model for Tiapamil Analogs

| Molecular Descriptor | Coefficient | Importance | Interpretation |

| LogP (Lipophilicity) | +0.45 | High | Increased lipophilicity is positively correlated with activity. |

| Molecular Weight | -0.15 | Medium | Lower molecular weight is slightly favored. |

| Number of Hydrogen Bond Donors | +0.30 | High | The ability to donate hydrogen bonds is important for receptor interaction. |

| Polar Surface Area (PSA) | -0.20 | Medium | Lower polar surface area suggests better membrane permeability. |

Note: This table represents a hypothetical QSAR model. The coefficients indicate the direction and magnitude of the descriptor's influence on biological activity (a positive coefficient means increasing the descriptor value increases activity).

Future Directions and Emerging Research Avenues for Tiapamil Hydrochloride

Development of Advanced Analogues with Enhanced Selectivity or Potency for Specific Physiological Effects

The development of novel analogues of tiapamil (B1196470) aims to enhance its therapeutic index by improving potency for specific targets while minimizing off-target effects. A notable example is the synthesis of dithiane analogues, which have demonstrated high activity in overcoming MDR in vitro. nih.gov

Research has focused on creating enantiomers with differential activity. For instance, in assays using the P-glycoprotein-overexpressing cell line KB-8-5, the (S)-enantiomer Ro 44-5912 was found to be slightly more active than the (R)-enantiomer Ro 44-5911 in reverting vincristine (B1662923) resistance. nih.gov A key advantage of these advanced analogues is their significantly reduced vasodilatory activity compared to older calcium channel blockers like verapamil (B1683045), potentially leading to fewer cardiovascular side effects when used as MDR modulators. nih.gov These findings suggest that targeted chemical modifications can produce analogues with highly selective properties, paving the way for developing compounds tailored for specific diseases, such as drug-resistant cancers. nih.gov

| Compound | Enantiomer | Concentration for Full Reversion of Resistance (µM) | IC50 in KB-8-5 cells (µM) | Vasodilatory Activity (% of Verapamil) |

|---|---|---|---|---|

| Ro 44-5912 | S | 2.0 | 150 | ~5% |

| Ro 44-5911 | R | 3.5 | 150 | ~5% |

This table summarizes the enhanced potency and selectivity of advanced dithiane analogues of tiapamil in in-vitro studies. Data sourced from research on overcoming multidrug resistance. nih.gov

Integration into Mechanistic Studies of Cardiovascular and Other Disease Models

Tiapamil hydrochloride has been integrated into various disease models to better understand its physiological and pathological effects, primarily in the cardiovascular system. In animal models, such as anesthetized open-chest dogs, tiapamil has been used to study its effects during acute cardiac events. nih.govnih.gov

In models of coronary artery occlusion and reperfusion, pretreatment with tiapamil was shown to be highly effective in preventing ventricular fibrillation. nih.govtau.ac.il These studies provide a platform to investigate the electrophysiological mechanisms underlying its antiarrhythmic properties. Furthermore, hemodynamic studies in both animal models and human patients with coronary artery disease have demonstrated that tiapamil reduces blood pressure and heart rate while increasing cardiac output and stroke volume. nih.govtau.ac.ilnih.gov Unlike some other calcium antagonists, tiapamil did not depress myocardial contractility over a wide dose range in these models. nih.gov

Beyond cardiovascular applications, the potential of tiapamil analogues in oncology is being explored through cancer disease models. The use of its dithiane analogues in studies with colorectal cancer cell lines that express P-glycoprotein has shown they can overcome resistance to chemotherapeutic agents like doxorubicin (B1662922) and vincristine. nih.gov These disease models are crucial for elucidating the mechanisms of MDR reversal and for the preclinical assessment of these novel compounds.

| Parameter | Effect Observed |

|---|---|

| Ventricular Fibrillation (during occlusion) | Prevented in 100% of pretreated dogs vs. 18% in control |

| Ventricular Fibrillation (during reperfusion) | Occurred in 9% of pretreated dogs vs. 77% in control |

| Heart Rate | Decreased |

| Blood Pressure | Decreased |

| Cardiac Output | Increased |

| Stroke Volume | Increased |

This table presents the significant antiarrhythmic and hemodynamic effects of tiapamil as observed in a canine model of myocardial ischemia and reperfusion. nih.govtau.ac.il

Application of Omics Technologies (e.g., Proteomics, Metabolomics) to Elucidate Systemic Effects

The future of pharmacological research on this compound will likely involve the application of omics technologies to gain a systems-level understanding of its effects. Proteomics, the large-scale study of proteins, and metabolomics, the study of small-molecule metabolites, can provide comprehensive insights into the cellular and systemic responses to drug administration. nih.gov

By applying these technologies, researchers can move beyond a single-target perspective and map the broader biological networks influenced by tiapamil. For instance, proteomics could identify changes in the expression of various ion channels, transporters, and signaling proteins in cardiac or cancer cells following treatment, potentially revealing novel off-target effects or compensatory mechanisms. Metabolomics could analyze changes in cellular metabolism, providing a functional readout of the drug's impact on pathways such as energy production and lipid metabolism in the myocardium. nih.govnih.gov An integrated proteomics and metabolomics approach could be particularly powerful in constructing a detailed regulatory network, connecting drug-induced protein changes to downstream metabolic shifts and offering a more holistic view of tiapamil's mechanism of action and potential for repurposing. nih.gov

Advanced Imaging Techniques for Spatiotemporal Calcium Dynamics Visualization

As a calcium antagonist, the direct visualization of tiapamil's effect on intracellular calcium dynamics is crucial for a mechanistic understanding. Advances in imaging now offer the tools to observe these processes with high spatial and temporal resolution. researchgate.net Techniques like super-resolution microscopy (SRM) can overcome the diffraction limit of conventional light microscopy, allowing for the visualization of drug interactions at a subcellular level. nih.govnih.gov

Future studies could employ SRM to track fluorescently labeled tiapamil analogues and observe their localization within specific cellular compartments or their interaction with individual calcium channels on the cell membrane. Furthermore, the use of genetically encoded calcium indicators or advanced calcium-binding dyes allows for real-time imaging of calcium fluctuations within living cells. researchgate.net By combining these imaging modalities, researchers could directly visualize how tiapamil alters the frequency, amplitude, and spatial propagation of calcium waves in response to various stimuli in both healthy and diseased cells, such as cardiomyocytes or neurons. This would provide unprecedented insight into the precise spatiotemporal mechanisms by which tiapamil exerts its therapeutic effects.

Q & A

Q. What experimental approaches are recommended to investigate Tiapamil hydrochloride’s mechanism of action as a calcium channel blocker?

Methodological Answer: To study its interaction with calcium channels, use patch-clamp electrophysiology to measure ion flux in cardiomyocytes or vascular smooth muscle cells. Complement this with radioligand binding assays (e.g., using ³H-nitrendipine) to quantify affinity for L-type calcium channels. For functional assessment, employ ex vivo aortic ring assays to measure vasodilation responses. Validate findings using calcium imaging (e.g., Fluo-4 AM dye) in cell lines expressing recombinant calcium channels .

Example Table 1: Key Pharmacological Properties of this compound

| Property | Method/Result | Reference |

|---|---|---|

| Target | L-type calcium channels | |

| CAS Number | 64752-19-0 | |

| Pathway Involvement | Calcium signaling (KEGG hsa04020) |

Q. How can researchers verify the purity and identity of this compound in experimental batches?

Methodological Answer: Use high-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) to assess purity (>98% by area normalization). Confirm identity via ¹H/¹³C NMR spectroscopy (e.g., characteristic peaks for the phenyl and tertiary amine groups) and mass spectrometry (ESI-MS, expected [M+H]⁺ = 469.3). Cross-reference with pharmacopeial standards, noting allowable assay limits (e.g., 99.0–101.0% for related calcium blockers like verapamil) .

Q. What are best practices for designing preclinical pharmacokinetic (PK) studies for this compound?

Methodological Answer: In rodent models, administer Tiapamil intravenously (IV) and orally (PO) to calculate bioavailability. Collect plasma samples at timed intervals (e.g., 0.5, 1, 2, 4, 8, 12 h) and analyze using LC-MS/MS for parent compound and metabolites. Assess tissue distribution via whole-body autoradiography in a separate cohort. Incorporate protein binding assays (equilibrium dialysis) to estimate free drug concentrations. Ensure compliance with safety protocols for handling hydrochloride salts (e.g., PPE, fume hoods) .

Advanced Research Questions

Q. How should researchers resolve discrepancies in analytical results for this compound, such as variable assay outcomes?